Gleditsioside A

Description

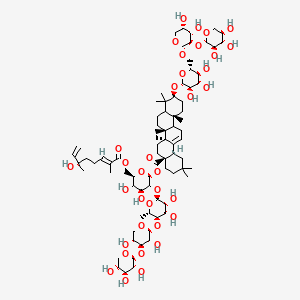

Structure

2D Structure

Properties

Molecular Formula |

C78H124O35 |

|---|---|

Molecular Weight |

1621.8 g/mol |

IUPAC Name |

[(2S,4S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C78H124O35/c1-12-74(8,98)19-13-14-33(2)63(96)99-31-41-50(87)52(89)62(112-67-57(94)53(90)59(34(3)105-67)109-66-58(95)60(40(82)30-102-66)110-64-54(91)46(83)37(79)27-100-64)70(107-41)113-71(97)78-24-22-72(4,5)26-36(78)35-15-16-44-75(9)20-18-45(73(6,7)43(75)17-21-77(44,11)76(35,10)23-25-78)108-68-56(93)51(88)49(86)42(106-68)32-104-69-61(48(85)39(81)29-103-69)111-65-55(92)47(84)38(80)28-101-65/h12,14-15,34,36-62,64-70,79-95,98H,1,13,16-32H2,2-11H3/b33-14+/t34-,36-,37+,38+,39-,40+,41+,42+,43?,44?,45-,46-,47-,48-,49+,50?,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61+,62?,64-,65-,66-,67-,68-,69-,70-,74+,75-,76+,77+,78-/m0/s1 |

InChI Key |

PSWTYKAGISJRNR-NRYZOSSGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H](C([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)COC(=O)/C(=C/CC[C@@](C)(C=C)O)/C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)COC(=O)C(=CCCC(C)(C=C)O)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies for Gleditsioside a

Extraction Techniques from Biological Sources

The initial and one of the most critical stages in the isolation of this compound is the extraction from its biological source, typically the fruits or thorns of Gleditsia species. vulcanchem.compharm.or.jp The choice of solvent and the pre-treatment of the plant material are pivotal in maximizing the yield and purity of the crude extract.

The selection of an appropriate solvent system is paramount for the effective extraction of this compound. Various solvents and solvent mixtures have been explored to optimize the extraction process. Methanol (B129727) and ethanol (B145695) are commonly used due to their ability to solubilize saponins (B1172615). vulcanchem.com

Research has shown that different concentrations of these alcohols in water can influence the extraction efficiency. For instance, a 70% ethanol solution has been effectively used to extract compounds from the thorns of Gleditsia sinensis. nih.gov In another study, methanol was found to be the optimal solvent for extracting saponins from the fruits of Gleditsia sinensis when compared to 70% methanol, absolute ethanol, and 70% ethanol. srce.hr The use of n-butanol is also a common subsequent step to partition and concentrate the saponin fraction from the initial crude extract. academicjournals.orgnih.gov

The extraction process itself can be enhanced through methods like ultrasonication, which uses sound waves to facilitate the release of the target compounds from the plant cells. nih.gov Reflux extraction, where the solvent is continuously boiled and condensed back into the extraction vessel, is another method employed to ensure a thorough extraction. srce.hr

| Plant Source | Extraction Solvent | Method | Reference |

| Gleditsia sinensis thorns | 70% (v/v) ethanol | Ultrasonication | nih.gov |

| Gleditsia sinensis fruits | Methanol | Reflux | srce.hr |

| Gleditsia aquatica fruits | Methanol | Maceration | academicjournals.org |

| Gleditsia caspica pods | Methanol | Soxhlet extraction | jrespharm.com |

| Gleditsia sinensis | n-butanol | Fractional extraction | nih.gov |

Prior to solvent extraction, proper preparation of the plant material is crucial for achieving a high yield of this compound. The plant parts, such as fruits or thorns, are typically dried to a constant mass to remove moisture, which can interfere with the extraction process. srce.hr After drying, the material is pulverized into a fine powder. nih.govsrce.hr This increases the surface area of the plant material, allowing for better penetration of the solvent and more efficient extraction of the desired saponins. The powdered material is often sieved to ensure a uniform particle size. srce.hr

Chromatographic Separation Methods

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is the cornerstone technique used to separate this compound from this mixture. journalagent.com This separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase. libretexts.org

Column chromatography is a widely used method for the purification of this compound. units.it In this technique, the crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column to elute the compounds at different rates based on their affinity for the stationary phase. libretexts.orgirejournals.com

Silica (B1680970) gel is a polar adsorbent and is one of the most common stationary phases used in column chromatography for the separation of saponins like this compound. vulcanchem.comsavemyexams.com The separation mechanism is based on the polarity of the compounds. units.it Less polar compounds have a weaker interaction with the silica gel and therefore elute faster, while more polar compounds interact more strongly and elute later.

In the purification of saponins from Gleditsia aquatica, a crude n-butanol fraction was subjected to silica gel column chromatography. academicjournals.org By using a gradient of different solvents, the researchers were able to separate the mixture into several fractions, leading to the eventual isolation of pure compounds. academicjournals.org

Sephadex LH-20 is a versatile size-exclusion chromatography medium that is also widely used in the purification of natural products, including saponins. lifesciencesite.comresearchgate.net It separates molecules based on their size, but also exhibits partition and adsorption effects due to its hydrophilic and lipophilic properties. This allows for the separation of compounds with similar molecular weights but different polarities.

In several studies, Sephadex LH-20 column chromatography has been a crucial step in the purification of saponins from Gleditsia species. academicjournals.orglifesciencesite.com Fractions obtained from initial chromatographic steps, such as silica gel chromatography, are often further purified on a Sephadex LH-20 column using solvents like methanol or methanol-water mixtures to yield the pure compounds. academicjournals.orglifesciencesite.cominstitutoantonybarbosa.com.br

Chromatographic Separation Methods

Column Chromatography Techniques

MCI and ODS Column Chromatographies

The initial purification of this compound from crude plant extracts often involves a combination of column chromatography techniques. Among the most effective are those utilizing MCI gel and octadecylsilane (B103800) (ODS) stationary phases.

MCI gel column chromatography serves as a crucial primary fractionation step. nih.gov It is a type of adsorption chromatography that uses a highly porous, polymeric resin, such as a stylene-divinylbenzene polymer. biokal.com This resin is effective for the separation of a wide range of natural products, including saponins. In the case of this compound isolation from the ethanol extract of Fructus Gleditsiae Abnormalis, MCI column chromatography is one of the key methods used to separate it from a complex mixture of other saponins and compounds. researchgate.netresearchgate.net The separation is based on the differential adsorption of the compounds to the resin, allowing for the elution of fractions with increasing polarity.

Following initial fractionation, ODS column chromatography, a form of reverse-phase chromatography, is frequently employed for further purification. researchgate.net The stationary phase consists of silica particles chemically bonded with C18 (octadecyl) alkyl chains, creating a non-polar surface. waters.com Separation on an ODS column is based on the hydrophobic interactions between the analytes and the stationary phase. Compounds are eluted using a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). waters.com More polar compounds elute earlier, while less polar compounds, like the triterpenoid (B12794562) saponin this compound, are retained longer. The sequential use of MCI and ODS column chromatographies is a powerful strategy for effectively isolating this compound from other related saponins such as Gleditsioside B, H, I, J, and K. researchgate.net

Table 1: Chromatographic Techniques in this compound Isolation

| Chromatographic Method | Stationary Phase Type | Principle of Separation | Role in Purification |

|---|---|---|---|

| MCI Gel Chromatography | Porous polymeric resin (e.g., styrene-divinylbenzene) | Adsorption | Initial fractionation of crude extract |

| ODS Column Chromatography | C18 (octadecyl) bonded silica | Reverse-phase partitioning based on hydrophobicity | Finer purification of fractions |

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. researchgate.net It offers superior resolution and efficiency compared to conventional column chromatography, making it ideal for separating structurally similar saponins. thermofisher.com

Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the purification of saponins like this compound. eurogentec.com This technique utilizes a non-polar stationary phase, typically C18-bonded silica, and a polar mobile phase. nih.gov The separation mechanism relies on the hydrophobic character of the analytes. waters.com

In a typical RP-HPLC setup for saponin analysis, a gradient elution is employed, where the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased over time. researchgate.net This allows for the sequential elution of compounds with increasing hydrophobicity. For the analysis of saponins from Gleditsia sinensis, a method was developed using an ODS-2 Hypersil column with a mobile phase consisting of water and acetonitrile, both containing 0.1% acetic acid. researchgate.net This method demonstrates excellent linearity and precision, making it suitable for both qualitative and quantitative analysis of individual saponins. researchgate.net

Preparative HPLC for Large-Scale Purification

While analytical HPLC is used for identification and quantification on a small scale, preparative HPLC is essential for isolating larger quantities of a pure compound for structural elucidation and biological studies. thermofisher.com The principles of preparative HPLC are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. gilson.comlcms.cz

The goal of preparative HPLC is to achieve high purity and recovery of the target compound. waters.com Systems for preparative HPLC are designed to handle sample loads from milligrams to kilograms. ardena.com For the purification of natural products like saponins, the fractions collected from initial chromatographic steps (e.g., MCI and ODS columns) are subjected to preparative RP-HPLC. This final polishing step is critical for obtaining this compound with the high degree of purity required for scientific research.

Table 2: HPLC System Parameters for Saponin Purification

| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |

|---|---|---|

| Objective | Identification and quantification | Isolation and large-scale purification |

| Column Diameter | Typically 2.1 - 4.6 mm | >10 mm, up to several centimeters |

| Particle Size | 1.7 - 5 µm | 5 - 10 µm or larger |

| Flow Rate | 0.2 - 2.0 mL/min | >10 mL/min, can exceed 100 mL/min |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |

Post-Chromatographic Processing for Compound Isolation

After the final chromatographic purification step, the isolated compound is typically dissolved in the mobile phase. Post-chromatographic processing is required to remove the solvents and obtain the pure compound in a solid, stable form suitable for storage and analysis.

Lyophilization for Solid-State Preparation

Lyophilization, also known as freeze-drying, is the preferred method for obtaining the solid-state preparation of heat-sensitive compounds like saponins. gea.com This process involves freezing the solution containing the purified compound and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. drug-dev.com

The process consists of three main stages:

Freezing : The purified fraction is frozen to a temperature below the triple point of the solvent system. inficon.com

Primary Drying (Sublimation) : The pressure is lowered, and a small amount of heat is supplied to the sample to provide the energy needed for the solvent (ice) to sublimate. gea.com

Secondary Drying (Desorption) : The temperature is gradually raised to remove any residual, non-frozen solvent molecules that are bound to the compound. inficon.com

Lyophilization avoids the high temperatures associated with simple evaporation, thereby preventing the thermal degradation of complex molecules like this compound. scispace.com The result is a dry, porous, and stable powder that can be easily weighed and redissolved for subsequent experiments. bioworlde.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Cytochalasin H |

| This compound |

| Gleditsioside B |

| Gleditsioside F |

| Gleditsioside H |

| Gleditsioside I |

| Gleditsioside J |

| Gleditsioside K |

| Methanol |

Precipitation and Crystallization Methods for this compound

Following initial extraction and preliminary purification steps, precipitation and crystallization are crucial techniques for obtaining this compound in a highly purified form. These methods leverage the differential solubility of this compound and other co-extracted compounds in various solvent systems.

Precipitation is often employed to remove a significant portion of impurities from the crude saponin extract. This can be achieved by altering the solvent composition, which reduces the solubility of the target saponins and causes them to precipitate out of the solution. For instance, after extracting plant material with a solvent like 70% ethanol, the extract can be concentrated and then treated with an acid, such as hydrochloric acid, to precipitate the saponins. okstate.edu In some procedures, the acidified extract is further processed by decolorizing it with activated carbon and then extracting the saponins into butanol. okstate.edu As the butanol extract is concentrated, the saponins precipitate, often as a thick syrup. okstate.edu

Crystallization is a more refined purification step that can yield highly pure this compound crystals from a concentrated and partially purified saponin solution. greenskybio.com The choice of solvent is critical in this process. Absolute ethanol has been used to induce the formation of a white, crystalline precipitate of saponins from a concentrated syrup. okstate.edu The resulting precipitate is then typically washed with a series of solvents, such as absolute ethanol, acetone, and ether, to remove any remaining soluble impurities before being dried. okstate.edu

The selection of the appropriate solvent system is paramount for successful crystallization. For triterpenoid saponins like this compound, solvent systems such as methanol-water are often investigated to find the optimal conditions for crystallization. researchgate.net The principle relies on creating a supersaturated solution from which the target compound will crystallize upon cooling or slow evaporation of the solvent. Research on similar saponins, like asiaticoside, has shown that cooling crystallization can achieve high yields and purity. researchgate.net While specific detailed protocols for the crystallization of this compound are not extensively published, the general methods for saponin purification provide a strong framework.

Below is a table summarizing the solvents and their roles in the precipitation and crystallization of saponins, which would be applicable to the purification of this compound.

| Solvent/Reagent | Role in Purification | Stage of Use |

| 70% Ethanol | Initial extraction of saponins from plant material. okstate.edu | Extraction |

| Hydrochloric Acid | Acidification of the extract to induce saponin precipitation. okstate.edu | Precipitation |

| Butanol | Extraction of saponins from the acidified aqueous solution. okstate.edu | Precipitation |

| Absolute Ethanol | To induce crystallization from a concentrated saponin syrup and wash the precipitate. okstate.edu | Crystallization & Washing |

| Acetone | Washing of the crystalline precipitate to remove impurities. okstate.edu | Washing |

| Ether | Final wash of the crystalline precipitate. okstate.edu | Washing |

| Methanol-Water | Solvent system for crystallization of triterpenoid saponins. researchgate.net | Crystallization |

It is important to note that the structural complexity of this compound, particularly its glycosylation, can present challenges during isolation and purification, necessitating carefully optimized and mild purification protocols to prevent degradation. vulcanchem.com

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

High-Resolution Mass Spectrometric Approaches

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique in the structural elucidation of natural products like this compound. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for determining the elemental composition of the compound.

For this compound, HRESIMS analysis yields a precise molecular formula of C₇₈H₁₂₄O₃₅. bic.ac.cnnih.gov This formula is fundamental for calculating the exact molecular weight of the saponin, which has been determined to be 1621.80 g/mol . bic.ac.cn The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, ensuring a high degree of confidence in the assigned molecular formula.

Table 1: HRESIMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇₈H₁₂₄O₃₅ | bic.ac.cnnih.gov |

| Molecular Weight | 1621.80 g/mol | bic.ac.cn |

| Exact Mass | 1620.7923156 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules. labmanager.com In this method, ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). labmanager.comnationalmaglab.org The resulting fragment ions are then analyzed to piece together the structure of the original molecule. labmanager.comnationalmaglab.org

In the context of this compound, MS/MS analysis provides critical information about the sequence and linkage of the sugar moieties attached to the saponin's aglycone core, as well as the structure of the aglycone itself. The fragmentation patterns observed in the MS/MS spectrum reveal how the molecule breaks apart at its weakest bonds, allowing researchers to deduce the connectivity of its various components. nationalmaglab.orgwikipedia.org This technique is particularly useful for sequencing the oligosaccharide chains, which are characteristic features of saponins. wikipedia.org

Comparative Analysis with Known Saponin Structures

The structural elucidation of this compound is further supported by comparing its spectroscopic and spectrometric data with those of known saponin structures, particularly other oleanane-type triterpenoid saponins isolated from the Gleditsia species. vulcanchem.com This comparative approach helps to identify common structural motifs and highlight unique features.

This compound is a bisdesmosidic saponin, meaning it has sugar chains attached at two different points of the aglycone. vulcanchem.com Its aglycone is an oleanane-type triterpene. vulcanchem.com Other related saponins from Gleditsia sinensis, such as Gleditsioside B, also share this structural framework but differ in their glycosylation patterns. vulcanchem.com For instance, Gleditsioside G, another saponin from this genus, has echinocystic acid as its aglycone core and also exhibits a bisdesmosidic nature. vulcanchem.com

By comparing the NMR and mass spectrometry data of this compound with those of well-characterized saponins like Gleditsioside B and Gleditsioside G, researchers can confirm the nature of the aglycone and the types of sugar residues present, as well as their attachment points. vulcanchem.comvulcanchem.com This comparative analysis is a crucial step in validating the proposed structure of a new natural product.

Significance in Phytochemical Studies

Gleditsioside A plays a crucial role in the phytochemical analysis of Gleditsia species. It is considered a principal bioactive component and a chemical marker for Gleditsia sinensis. srce.hrmdpi.com The presence and concentration of this compound, along with other related saponins (B1172615), are used for the quality control and differentiation of various parts of the plant, such as the normal and abnormal fruits (Gleditsiae Sinensis Fructus and Gleditsiae Fructus Abnormalis, respectively). srce.hr

High-performance liquid chromatography (HPLC) is a common analytical technique used to create chemical fingerprints of Gleditsia sinensis extracts, with this compound often serving as a key reference peak for qualitative analysis. srce.hr Research has shown that the content of this compound can vary depending on the developmental stage of the fruit. srce.hr This variability underscores the importance of phytochemical profiling in understanding the biochemistry of the plant and for the standardization of herbal preparations.

Current Research Landscape and Emerging Trends

Current research on Gleditsioside A is multifaceted, exploring its biosynthesis, biological activities, and potential applications. Transcriptome and metabolome analyses are being employed to identify the key genes and metabolic pathways involved in the biosynthesis of gleditsiosides in Gleditsia sinensis. mdpi.comnih.gov Understanding these pathways could lead to biotechnological approaches for enhancing the production of these valuable compounds. mdpi.com

Studies have investigated the potential biological effects of this compound and other saponins (B1172615) from Gleditsia. Research has indicated that saponin (B1150181) fractions from Gleditsia sinensis possess anti-inflammatory and immunomodulatory properties. vulcanchem.com Furthermore, some gleditsiosides have demonstrated cytotoxic activity against certain cancer cell lines. researchgate.net For instance, this compound, along with other gleditsiosides, showed cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net

Emerging trends in the research of natural products like this compound involve the use of advanced analytical techniques for their identification and quantification, as well as cell-based assays to screen for specific biological activities. srce.hrnih.gov The continued exploration of the Gleditsia genus is expected to uncover new compounds and further elucidate the pharmacological potential of its constituents. researchgate.net

This compound: A Deep Dive into Its Isolation and Purification

This compound, a significant triterpenoid (B12794562) saponin, has been the subject of various phytochemical investigations due to its presence in plants of the Gleditsia genus. The intricate process of isolating and purifying this compound from its natural sources involves a series of sophisticated extraction and chromatographic techniques. This article provides a detailed overview of the established methodologies for obtaining pure this compound, focusing on the optimization of extraction and the application of specific chromatographic separations.

Biosynthesis and Metabolic Pathways of Gleditsioside a

Precursor Pathways in Gleditsia sinensis

The foundational building blocks for Gleditsioside A are derived from two primary isoprenoid biosynthesis pathways that operate within the plant's cells: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP/DOXP) pathway in the plastids. mdpi.cominnovareacademics.inresearchgate.net Both pathways produce the five-carbon intermediates, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP), which are the universal precursors for all terpenoids. mdpi.commdpi.com While the MVA pathway is the principal contributor to triterpenoid (B12794562) saponin (B1150181) synthesis, the MEP pathway also plays a role. innovareacademics.inmdpi.com These pathways are not isolated; they are part of a larger metabolic network that supplies precursors for essential plant hormones, such as gibberellins (B7789140) (GA), abscisic acid (ABA), and brassinosteroids (BR). mdpi.comresearchgate.net

Mevalonate (MVA) Pathway Contribution

The cytosolic MVA pathway is the primary route for producing the precursors of triterpenoid saponins (B1172615) like this compound. innovareacademics.inmdpi.com This pathway begins with the condensation of three acetyl-CoA molecules. frontiersin.org A series of enzymatic steps, including the action of the rate-limiting enzyme HMG-CoA reductase (HMGR), ultimately yields IPP. nih.govnih.gov Transcriptome analysis of G. sinensis has identified unigenes for all the key enzymes in the MVA pathway, including acetyl-CoA acetyltransferase (AACT), HMG-CoA synthase (HMGS), and HMGR. nih.gov The expression of genes encoding these enzymes, particularly HMGR, is crucial in determining the rate of this compound synthesis during the development of G. sinensis pods. mdpi.com

Formation of Triterpene Backbone

The synthesis of the triterpene backbone is a critical stage that follows the production of IPP and DMAPP. mdpi.com Two molecules of farnesyl diphosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined together by the enzyme squalene (B77637) synthase (SS) to create squalene. innovareacademics.in Squalene is then oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). innovareacademics.in This linear molecule, 2,3-oxidosqualene, is the direct precursor and crucial branch point for the synthesis of both primary sterols and a vast array of secondary triterpenoids. nih.govnih.gov The cyclization of 2,3-oxidosqualene marks the first committed step in creating the diverse skeletons of triterpenoids, including the oleanane-type backbone characteristic of this compound. nih.govuoa.gr

Key Enzymatic Steps and Genetic Regulation

Following the formation of the 2,3-oxidosqualene precursor, a series of highly specific enzymes catalyze the cyclization and subsequent decoration of the triterpene skeleton. These enzymatic modifications are responsible for the immense structural diversity found in saponins and are under tight genetic control.

Oxidosqualene Cyclases (OSCs) and Beta-Amyrin (B1666858) Synthase Activity

Oxidosqualene cyclases (OSCs) are the key enzymes that catalyze the cyclization of the linear 2,3-oxidosqualene into various multi-ringed triterpene skeletons. uoa.gr This step is a major point of diversification in the pathway. nih.gov For oleanane-type saponins like this compound, the specific OSC responsible is beta-amyrin synthase (β-AS). pnas.orgpnas.org This enzyme transforms 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin, which serves as the foundational scaffold. pnas.org Transcriptome studies in G. sinensis have identified several differentially expressed unigenes encoding OSCs, including lupeol (B1675499) synthases (LUP) and beta-amyrin synthases, highlighting their role in producing the oleanane-type skeleton required for this compound. mdpi.com

Cytochrome P450 (CYP) Enzymes (e.g., CYP93E1)

After the formation of the β-amyrin backbone, its structure is further modified by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (P450s or CYPs). frontiersin.org These enzymes catalyze various oxidative reactions, such as hydroxylation, which are critical for creating the final sapogenin (the non-sugar part of the saponin). nih.govfrontiersin.org

In the biosynthesis of oleanane-type saponins, the CYP93E family of enzymes plays a conserved and crucial role, particularly in legume species. frontiersin.org Specifically, CYP93E1 has been characterized as a β-amyrin 24-hydroxylase, an enzyme that adds a hydroxyl group at the C-24 position of the β-amyrin skeleton. frontiersin.orgitb.ac.id This hydroxylation is a key modification step in the pathway leading to many soyasaponins and related compounds. itb.ac.id In G. sinensis, unigenes encoding for CYP93E1 have been identified, and their expression levels are correlated with this compound accumulation. mdpi.com Transient overexpression experiments have confirmed that increasing the expression of CYP93E1, along with other key genes like HMGR and a lupeol synthase (LUP4), significantly enhances the biosynthesis of gleditsiosides. mdpi.comresearchgate.net Other P450 families, such as CYP72A and CYP716A, are also known to be involved in the later oxidative steps of triterpenoid saponin biosynthesis. nih.govresearchgate.net

Table of Key Enzymes and Genes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme/Gene | Abbreviation | Function in Pathway |

| Precursor Pathway (MVA) | HMG-CoA Reductase | HMGR | Rate-limiting enzyme in the MVA pathway, produces mevalonate. mdpi.comnih.gov |

| Triterpene Backbone | Squalene Synthase | SS | Dimerization of two FPP molecules to form squalene. innovareacademics.in |

| Triterpene Backbone | Squalene Epoxidase | SE | Oxidation of squalene to 2,3-oxidosqualene. innovareacademics.in |

| Cyclization | Beta-Amyrin Synthase | β-AS | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. pnas.orgpnas.org |

| Modification | Cytochrome P450 | CYP93E1 | Hydroxylation of the β-amyrin skeleton at the C-24 position. mdpi.comfrontiersin.org |

UDP-Glycosyltransferases (UGTs) in Glycosylation

A crucial step in the biosynthesis of this compound is glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). These enzymes are responsible for attaching sugar moieties to the triterpene backbone, a process that significantly enhances the structural diversity and biological activity of the resulting saponins. mdpi.commdpi.com In G. sinensis, transcriptome analysis has identified a significant number of unigenes encoding UGTs that are involved in the saponin biosynthesis pathway. researchgate.netnih.govnih.gov Specifically, 77 unigenes have been identified as encoding UGTs, highlighting the importance of this enzyme family in generating the diverse array of saponins found in the plant. researchgate.netnih.govnih.gov

The process of glycosylation is often one of the final steps in the biosynthesis of triterpenoid saponins. mdpi.com It not only contributes to the complexity and variety of these compounds but also affects their chemical properties, such as solubility and stability. nih.gov The attachment of sugar chains to the aglycone (the non-sugar part of the saponin) is a highly specific process, with different UGTs catalyzing the addition of different sugars at various positions on the triterpenoid skeleton. nih.govnih.gov

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of this compound is tightly controlled at the genetic level through the regulation of key enzyme-encoding genes. nih.govwikipedia.org Transcriptome studies of G. sinensis have pinpointed several crucial genes whose expression levels correlate with the accumulation of gleditsiosides. mdpi.com

Two such genes are HMGCR, which encodes 3-hydroxy-3-methylglutaryl-CoA reductase, and LUP4. mdpi.com HMG-CoA reductase is a rate-limiting enzyme in the MVA pathway, which supplies the precursors for triterpenoid synthesis. vulcanchem.com LUP4 is an oxidosqualene cyclase involved in the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton. mdpi.comresearchgate.net

Research has shown that the expression of HMGCR (specifically the unigene CL5845.Contig1) and LUP4 (CL8823.Contig2) is significantly associated with gleditsioside biosynthesis. mdpi.comresearchgate.net Overexpression of these genes has been experimentally demonstrated to enhance the production of gleditsiosides, confirming their regulatory role in the pathway. mdpi.com This transcriptional control ensures that the synthesis of these complex molecules is coordinated with the developmental stages of the plant, such as pod maturation, where gleditsioside levels are observed to increase. mdpi.comvulcanchem.com

Table 1: Key Genes in this compound Biosynthesis

| Gene | Enzyme/Protein | Function | Unigene ID |

|---|---|---|---|

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Rate-limiting step in the MVA pathway | CL5845.Contig1 |

| LUP4 | Oxidosqualene cyclase | Cyclization of 2,3-oxidosqualene | CL8823.Contig2 |

Interactive Metabolic Pathways and Regulatory Networks

The biosynthesis of this compound does not occur in isolation but is intricately connected with other primary and secondary metabolic pathways within the plant. mdpi.com These interactions create a complex regulatory network that balances the production of various essential compounds.

Interconnections with Sterol Biosynthesis Pathway

The this compound biosynthesis pathway shares a common precursor, 2,3-oxidosqualene, with the sterol biosynthesis pathway. mdpi.comnih.gov This compound represents a critical branch point where the metabolic flux is directed towards either the production of triterpenoid saponins or phytosterols. nih.gov In the sterol pathway, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the precursor for most plant sterols. mdpi.comcreative-proteomics.com

This shared precursor implies a competitive relationship between the two pathways. mdpi.com The regulation of the enzymes at this branch point, such as oxidosqualene cyclases (like LUP4) for saponin synthesis and cycloartenol synthase for sterol synthesis, is crucial for determining the metabolic outcome. mdpi.com The interconnectedness suggests that factors influencing sterol production could indirectly affect the biosynthesis of this compound. mdpi.com

Cross-Talk with Brassinolide (B613842) Biosynthesis Pathway

The this compound synthesis pathway is also linked to the brassinolide biosynthesis pathway. mdpi.comdntb.gov.ua Brassinosteroids, a class of plant steroid hormones, are synthesized from campesterol, which is derived from the sterol biosynthesis pathway. mpg.demdpi.com Therefore, the connection between gleditsioside and brassinolide synthesis is an extension of the interaction with the sterol pathway. mdpi.comresearchgate.net

The shared precursors, IPP and DMAPP, are fundamental to the synthesis of all these compounds. mdpi.comresearchgate.net The metabolic network extends from the initial isoprenoid units through the triterpenoid and sterol backbones to the final bioactive molecules. mdpi.comcabidigitallibrary.org This integration allows the plant to coordinate the production of defensive compounds like this compound with the synthesis of growth-regulating hormones like brassinosteroids, likely in response to developmental and environmental cues. mdpi.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| 2,3-oxidosqualene |

| Cycloartenol |

| Campesterol |

| Brassinosteroids |

| Oleanolic acid |

| Hederagenin |

Pharmacological Mechanisms and Biological Activities of Gleditsioside a in Vitro and in Vivo

Anti-inflammatory and Immunomodulatory Mechanisms

Extracts containing Gleditsioside A have demonstrated notable anti-inflammatory and immunomodulatory effects, suggesting their potential in managing inflammatory conditions. frontiersin.orgd-nb.infoscispace.com The mechanisms underlying these effects involve the modulation of key inflammatory pathways and mediators.

Studies on the fruit extract of Gleditsia sinensis (GSE), which contains this compound, have shown an inhibitory effect on the expression of cyclooxygenase-2 (COX-2). nih.govresearchgate.net COX-2 is an enzyme that is inducibly expressed at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.netmedsci.org The suppression of COX-2 expression by components of Gleditsia sinensis suggests a significant mechanism for its anti-inflammatory action. researchgate.netresearchgate.net More importantly, the mRNA expression levels of COX-2, but not the constitutively expressed COX-1, were suppressed by GSE in a dose-dependent manner in esophageal squamous cell carcinoma cell lines. researchgate.net

Consistent with the inhibition of COX-2, saponin (B1150181) fractions from Gleditsia sinensis have been found to decrease the production of prostaglandin (B15479496) E2 (PGE2). researchgate.netbrieflands.com PGE2 is a principal pro-inflammatory prostaglandin derived from the COX-2 pathway and is involved in promoting inflammation, pain, and fever. medsci.orgplos.org The reduction of PGE2 levels is a direct consequence of COX-2 inhibition and is a key aspect of the anti-inflammatory effects observed with Gleditsia sinensis extracts. researchgate.netbrieflands.com

The saponin fraction of Gleditsia sinensis has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-activated macrophages. researchgate.netnih.gov These cytokines are pivotal in initiating and amplifying the inflammatory cascade. researchgate.netresearchgate.net Specifically, a synergic anti-inflammatory effect was observed when combining Gleditsia sinensis extract with Lactobacillus brevis KY21 in a colitis model, leading to the inhibition of genes encoding for IL-1β and TNF-α. frontiersin.org This demonstrates a broad-spectrum anti-inflammatory activity by targeting key signaling molecules.

| Mediator | Effect of Gleditsia sinensis Saponins (B1172615)/Extracts | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Decreased expression | researchgate.netresearchgate.net |

| Prostaglandin E2 (PGE2) | Decreased production | researchgate.netbrieflands.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production/expression | researchgate.netfrontiersin.org |

| Interleukin-1β (IL-1β) | Decreased production/expression | researchgate.netnih.govfrontiersin.org |

Preliminary reviews suggest that the anti-inflammatory mechanisms of compounds from Gleditsia sinensis may involve the Toll-like receptor 4 (TLR4) signaling pathway. researchgate.netfrontiersin.org The TLR4 pathway, upon activation by ligands such as LPS, can trigger downstream signaling cascades involving adaptor proteins like Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). nih.govmedsci.org This can lead to the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β. nih.govnih.govmedsci.org While extracts from the fruit hull of Gleditsia sinensis have been shown to suppress LPS-induced inflammation, which is known to be mediated by TLR4, a direct and detailed investigation into the interaction of this compound with the TLR4/MyD88/TRIF/NLRP3 signaling pathway has not yet been extensively reported and remains an area for future research.

Impact on Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

Anti-tumor and Cytotoxic Mechanisms

In addition to its anti-inflammatory properties, this compound is a constituent of Gleditsia sinensis extracts that have demonstrated significant anti-tumor and cytotoxic effects against various cancer cell lines. frontiersin.orgfrontiersin.orgnih.gov

A primary mechanism of the anti-tumor activity of saponins from Gleditsia sinensis is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This has been particularly studied in the human promyelocytic leukemia cell line, HL-60. researchgate.netmedsci.org Research on Gleditsioside E, a structurally related saponin, showed that it induces early apoptosis in HL-60 cells. medsci.org The fruit extract of Gleditsia sinensis (GSE) was found to induce DNA laddering, a hallmark of apoptosis, in leukemia cells. researchgate.net Mechanistically, this apoptotic effect was associated with the upregulation of the pro-apoptotic gene bax and the downregulation of the anti-apoptotic gene bcl-2. researchgate.net The induction of apoptosis in HL-60 cells by saponins from Gleditsia sinensis highlights their potential as chemotherapeutic agents. researchgate.netnih.gov

| Cell Line | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | Induction of Apoptosis | Upregulation of bax, Downregulation of bcl-2 | researchgate.net |

| HL-60 (Human Promyelocytic Leukemia) | Induction of early apoptosis (by Gleditsioside E) | Not specified | medsci.org |

Cell Cycle Arrest (e.g., G2/M Phase Arrest)

This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This disruption of the normal cell cycle progression is a key mechanism behind its antiproliferative effects. For instance, studies on the ethanol (B145695) extract of Gleditsia sinensis (EEGS), which contains this compound, demonstrated that it induced G2/M-phase cell cycle arrest in cells. scispace.com This arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. oncotarget.com The mechanism often involves the modulation of key regulatory proteins. For example, the upregulation of p53 and its downstream target p21 can inhibit the activity of cyclin B/cdc2 complexes, which are crucial for the G2/M transition. oncotarget.com Similarly, the inhibition of cdc25, a phosphatase that activates cdc2, can also lead to G2/M arrest. oncotarget.com Research on other compounds has shown that G2/M arrest can be associated with an increase in reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com

Table 1: Studies on this compound and Cell Cycle Arrest

| Cell Line | Treatment | Effect | Key Findings | Reference |

| Various Cancer Cells | Ethanol Extract of Gleditsia sinensis (containing this compound) | G2/M Phase Arrest | Retarded cell growth due to cell cycle arrest. scispace.com | scispace.com |

| HL-60 | Gleditsioside E (structurally similar to this compound) | G2/M Phase Arrest | Induction of apoptosis and cell cycle arrest. spandidos-publications.com | spandidos-publications.com |

| Ovarian Cancer Cells (A2780 and A2780cis) | Chalcone Derivative 1C | G2/M Phase Arrest | Associated with ROS generation and DNA damage. mdpi.com | mdpi.com |

Mitochondrial Membrane Depolarization Effects

This compound has been observed to induce mitochondrial membrane depolarization, a critical event in the intrinsic pathway of apoptosis. The mitochondrial membrane potential (MMP) is essential for maintaining mitochondrial function, including ATP production. medsciencegroup.us A loss or significant decrease in MMP, known as depolarization, is an early indicator of apoptosis. chemometec.com This depolarization can be triggered by various stimuli and often precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov The lipophilic cationic dye JC-1 is commonly used to measure MMP; in healthy cells with high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers that fluoresce green. chemometec.comthermofisher.com The resulting decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. chemometec.comthermofisher.com Studies have shown that a moderate decrease in MMP can also prevent the generation of mitochondrial reactive oxygen species (mROS). medsciencegroup.us

Caspase Activation Cascades (e.g., Caspase-9)

The induction of apoptosis by this compound involves the activation of caspase cascades, with caspase-9 playing a pivotal role as an initiator caspase in the intrinsic pathway. oncotarget.com Following mitochondrial membrane depolarization, cytochrome c is released from the mitochondria and binds to Apaf-1, forming the apoptosome. biovendor.com This complex then recruits and activates pro-caspase-9. biovendor.comwikipedia.orgabclonal.com Activated caspase-9, in turn, cleaves and activates downstream executioner caspases, such as caspase-3, -6, and -7, which then orchestrate the dismantling of the cell by cleaving various cellular substrates. biovendor.comwikipedia.org This activation of caspase-9 is a critical step, as it amplifies the apoptotic signal. biovendor.com Furthermore, there is a feedback loop where downstream caspases can cleave anti-apoptotic proteins, leading to further mitochondrial damage and amplification of the caspase cascade. nih.gov

Reactive Oxygen Species (ROS) Generation

This compound has been shown to induce the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage and trigger apoptosis. ROS, such as superoxide (B77818) anions (O2−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism, primarily from mitochondria. wikipedia.orgnih.govmdpi.comcropj.com While low levels of ROS can act as signaling molecules, excessive production leads to oxidative stress, causing damage to DNA, proteins, and lipids. nih.govmdpi.comcropj.com The accumulation of ROS can induce mitochondrial membrane depolarization and the release of cytochrome c, thereby initiating the caspase cascade and apoptosis. nih.gov In some cancer cells, the induction of G2/M phase cell cycle arrest has been linked to an increase in ROS levels. mdpi.com

Modulation of Cyclin-Dependent Kinase (CDK) Complexes

The cell cycle arrest induced by this compound is linked to its ability to modulate the activity of cyclin-dependent kinase (CDK) complexes. CDKs are a family of protein kinases that, when bound to their regulatory cyclin partners, control the progression through the different phases of the cell cycle. scbt.comnih.gov For instance, the transition from G2 to M phase is primarily driven by the cyclin B-CDK1 complex. oncotarget.com this compound can indirectly inhibit these complexes. The upregulation of p21, a universal inhibitor of cyclin-CDK complexes, can block their activity and lead to cell cycle arrest. mdpi.com Furthermore, the modulation of proteins that regulate CDK activity, such as the phosphorylation of Cdc48/p97, can also impact the stability and function of G1 cyclins like cyclin D1. embopress.org The activity of CDKs is also regulated by phosphorylation; for example, light can modulate CDK5 activity, which in turn affects signaling pathways that influence the circadian clock. elifesciences.org

Effects on Cellular Adhesion and Migration

This compound has demonstrated effects on cellular adhesion and migration, which are critical processes in cancer metastasis. frontiersin.orgfrontiersin.org Cell migration is a complex process involving the extension of protrusions, formation of new adhesions, and retraction of the cell rear. nih.gov Studies on Gleditsioside B have shown that it can abrogate the migration of endothelial cells, a key event in angiogenesis, by inhibiting the activation of matrix metalloproteinase-2 (MMP-2) and focal adhesion kinase (FAK). nih.gov This inhibition was linked to the suppression of the ERK and PI3K/AKT signaling pathways. nih.gov The ability of cancer cells to migrate and invade surrounding tissues is often associated with changes in cell adhesion molecules and the degradation of the extracellular matrix. nih.gov By interfering with these processes, this compound can potentially inhibit tumor invasion and metastasis. plos.orgresearchgate.net The regulation of cell adhesion is also crucial for the proper organization of tissues during development. frontiersin.orgcytomorpholab.com

Anti-angiogenic Mechanisms

No specific studies were identified that investigated the anti-angiogenic properties of this compound. While the ethanolic extract of Gleditsia sinensis thorns has been shown to suppress angiogenesis both in vitro and in vivo, the active constituents identified in these studies were primarily other compounds. nih.govjst.go.jp

Suppression of Endothelial Cell Functions

There is no available research specifically demonstrating that this compound suppresses the function of endothelial cells, which are the cells that line blood vessels. clevelandclinic.orgmdpi.comnih.gov Studies on related compounds, such as Gleditsioside B, have shown that they can inhibit the migration of human umbilical vein endothelial cells (HUVECs). nih.gov However, this activity has not been attributed to this compound.

Inhibition of Vessel Formation in In Vivo Models

No in vivo studies confirming the inhibition of vessel formation by this compound were found. The anti-angiogenic effects observed in animal models have been associated with the broader saponin fraction of Gleditsia sinensis or other isolated compounds like Cytochalasin H. jst.go.jpjournal-nndipbop.com

Downregulation of Pro-angiogenic Proteins (e.g., MMP2, FAK)

The downregulation of pro-angiogenic proteins such as matrix metallopeptidase 2 (MMP-2) and focal adhesion kinase (FAK) has been linked to Gleditsioside B. nih.gov This compound was found to inhibit the expression and activity of MMP-2 and restrain the phosphorylation of FAK. nih.gov Similar mechanisms have not been documented for this compound in the available literature. nih.govdntb.gov.ua

Other Investigated Biological Activities

Anti-microbial Activity

While extracts from plants of the Gleditsia genus have been reported to possess anti-microbial properties, the specific contribution of this compound to this activity has not been elucidated. researchgate.netresearchgate.net Research has not yet isolated and tested the anti-microbial effects of this particular compound.

Anti-allergic Effects

Ethanolic extracts from the anomalous fruits of Gleditsia sinensis have demonstrated anti-allergic properties, including the ability to inhibit histamine (B1213489) release in experimental models. capes.gov.brresearcher.life However, the specific compound or compounds responsible for these effects have not been definitively identified, and there is no direct evidence linking this activity to this compound. researchgate.net

Analgesic Properties

Saponin-containing fractions from Gleditsia species have been shown to possess significant analgesic properties in various preclinical models, suggesting a potential role for constituent compounds like this compound in pain relief. scholarsresearchlibrary.comresearchgate.netnih.gov The analgesic effects have been observed in models that assess both central and peripheral pain pathways. nih.gov

Peripheral analgesic activity is often evaluated using the acetic acid-induced writhing test in mice. scholarsresearchlibrary.compcbiochemres.com In this model, the administration of a saponin fraction from Gleditsia caspica resulted in a significant reduction in the number of writhes, indicating an inhibition of visceral pain. scholarsresearchlibrary.com The effect was dose-dependent and, at higher doses, was comparable to or even greater than that of the standard drug, acetylsalicylic acid. scholarsresearchlibrary.comresearchgate.net

Central analgesic activity has been assessed using the hot plate method in rats, which measures the response to thermal stimuli. nih.govnih.gov Saponin fractions from Gleditsia triacanthos significantly delayed the response time to heat, suggesting an effect on central pain processing pathways. nih.gov These findings support the traditional use of Gleditsia pods for pain relief and indicate that their saponin components are responsible for these effects. nih.gov

Table 2: Research Findings on Analgesic Properties of Gleditsia Saponin Fractions

| Study Type | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| In Vivo | Acetic acid-induced writhing (mice) | Saponin fraction showed significant peripheral analgesic activity, suppressing the number of writhes. | scholarsresearchlibrary.comresearchgate.net |

| In Vivo | Hot plate test (rats) | Methanolic extract and saponin fraction caused a significant delay in response time, indicating central analgesic activity. | nih.gov |

| In Vivo | Formalin test (rats) | Extract and saponin fraction showed significant inhibition in both neurogenic (phase I) and inflammatory (phase II) pain. | nih.gov |

Antioxidant Activity

This compound is a member of the triterpene saponins, a class of compounds known for their bioactive properties, including antioxidant activity. mdpi.com The antioxidant potential of extracts from Gleditsia species has been evaluated through various in vitro assays that measure the ability to scavenge free radicals and reduce oxidative stress. nih.govresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous disease processes. medwinpublishers.com

Commonly used in vitro methods to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comd-nb.infonih.gov Studies on methanolic extracts from Gleditsia triacanthos demonstrated significant scavenging activity against the DPPH radical. researchgate.net The activity was found to be concentration-dependent. mdpi.com

Table 3: Research Findings on Antioxidant Activity of Gleditsia Extracts

| Study Type | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro | DPPH Radical Scavenging Assay | Methanolic extracts showed significant, concentration-dependent radical scavenging activity. | researchgate.net |

| In Vitro | Hydroxyl Radical Scavenging | Polysaccharides from G. sinensis seeds demonstrated scavenging capacity. | nih.gov |

| Transcriptome Analysis | Gene Ontology (GO) Enrichment | Unigenes related to gleditsioside biosynthesis were annotated with "antioxidant activity." | mdpi.com |

Hypoglycemic Activity

Extracts and saponin-containing fractions from Gleditsia species have been investigated for their potential to manage high blood sugar levels, a hallmark of diabetes mellitus. researchgate.netacs.org Hypoglycemia refers to a state of low blood sugar. mayoclinic.org The hypoglycemic effects of these plant materials have been demonstrated in both in vitro and in vivo models, suggesting that constituent compounds like this compound could play a role in glucose metabolism. rsc.orgnih.gov

Potential mechanisms for hypoglycemic action include the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which would slow down glucose absorption. rsc.orgnih.gov Other mechanisms can involve enhancing insulin (B600854) secretion from pancreatic β-cells or improving insulin sensitivity in peripheral tissues, which facilitates glucose uptake from the blood. scielo.brnih.gov

In vivo studies using streptozotocin-induced diabetic rats have shown that the administration of a saponin-containing fraction from Gleditsia caspica can exert a hypoglycemic effect. acs.org Similarly, other natural compounds have been shown to lower fasting blood glucose in diabetic mouse models by increasing insulin sensitivity and improving glucose tolerance. rsc.org While direct evidence for this compound is still emerging, the consistent findings for Gleditsia saponin fractions point towards a promising role in blood glucose regulation. researchgate.netkisti.re.kr

Table 4: Research Findings on Hypoglycemic Activity of Gleditsia Extracts

| Study Type | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| In Vivo | Streptozotocin-induced diabetic rats | Saponin-containing fraction of Gleditsia caspica showed hypoglycemic activity. | acs.org |

| Review | General Review | Crude extracts, fractions, and isolated compounds from Gleditsia species exhibited hypoglycemic activities. | researchgate.net |

| In Vitro | α-glucosidase inhibition | Glycyrrhizic acid, a saponin, showed significant inhibition of α-glucosidase, a mechanism for lowering blood glucose. | rsc.org |

Chemical Synthesis and Derivatization Strategies of Gleditsioside a

Synthetic Approaches for Analogues

The synthesis of complex saponins (B1172615) like Gleditsioside A and its analogues is a multi-step process that requires precise control over stereochemistry and the strategic assembly of carbohydrate units onto the aglycone core. thieme-connect.com These synthetic efforts are crucial for verifying structures, exploring structure-activity relationships, and producing rare saponins for further study. thieme-connect.commdpi.com

Regioselective Protection Strategies

A key challenge in saponin (B1150181) synthesis is the presence of multiple hydroxyl groups on both the aglycone and the sugar moieties. Regioselective protection is therefore essential to ensure that subsequent glycosylation or modification reactions occur at the desired position. nih.gov The choice of protecting groups is critical and is often based on their stability under various reaction conditions and the ease of their selective removal. mdpi.com

Common strategies involve the use of temporary protecting groups to mask reactive hydroxyls. mdpi.com For instance, in the synthesis of Patrinia-glycoside B-II, another oleanolic acid saponin, researchers employed isopropylidene, acetyl, and benzoyl groups to protect different sugar hydroxyls, while a benzyl (B1604629) group was used for the carboxylic acid of the aglycone. mdpi.com The selective protection of cis-diol units, such as the 3-OH and 4-OH groups of an arabinose residue, can be achieved using reagents like 2,2-dimethoxypropane. mdpi.comrsc.org Organoboron reagents have also been utilized to mediate regioselective glycosylations by temporarily activating specific hydroxyl groups in an unprotected glycosyl acceptor, streamlining the synthesis process. acs.org

The synthesis of saponins containing branched oligosaccharides often requires intricate protection-deprotection sequences. nih.gov For example, a 9-fluorenylmethyloxycarbonyl (Fmoc) group was used to regioselectively protect a hydroxyl group on a galactose donor, allowing for the stepwise assembly of a branched sugar chain on a diosgenin (B1670711) aglycone. nih.gov However, steric hindrance from bulky protecting groups and existing sugar residues can sometimes impede subsequent glycosylation steps, necessitating careful strategic planning. nih.gov

Table 1: Examples of Regioselective Protection Strategies in Saponin Synthesis

| Protecting Group | Reagent Example | Target Functional Group(s) | Application Context | Reference |

|---|---|---|---|---|

| Isopropylidene | 2,2-Dimethoxypropane, p-TsOH | cis-Diols on sugar moieties | Protection of adjacent hydroxyls, e.g., 3-OH and 4-OH of arabinose or galactose. mdpi.comrsc.org | mdpi.comrsc.org |

| Benzoyl (Bz) | Benzoyl chloride | Hydroxyl groups | General protection; removed by NaOMe in MeOH. mdpi.com | mdpi.com |

| Acetyl (Ac) | Acetic anhydride | Hydroxyl groups | General protection; often used for final protection of sugar donors. mdpi.com | mdpi.com |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Carboxylic acid, Hydroxyl groups | Protection of the aglycone's C-28 carboxylic acid or stable hydroxyl protection. mdpi.comjst.go.jp | mdpi.comjst.go.jp |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | FmocCl | Hydroxyl groups | Regioselective protection allowing for removal under mild basic conditions (e.g., Et3N). nih.gov | nih.gov |

Glycosylation Chemistry in Saponin Synthesis

Glycosylation, the formation of glycosidic bonds, is the cornerstone of saponin synthesis. thieme-connect.com The process involves coupling a glycosyl donor (an activated sugar derivative) with a glycosyl acceptor (the aglycone or a growing oligosaccharide chain). Strategies can be broadly categorized as either stepwise or convergent. A stepwise approach involves adding one sugar at a time to the aglycone, which generally ensures the desired 1,2-trans-glycosidic linkage. mdpi.com A convergent strategy involves first synthesizing a complex oligosaccharide donor, which is then coupled to the aglycone in a single step. researchgate.net

The choice of glycosyl donor is critical for achieving high yield and stereoselectivity. Glycosyl trichloroacetimidates are frequently used as effective donors, activated by a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). mdpi.comjst.go.jp Other donors, such as thioglycosides activated by N-iodosuccinimide (NIS), are also employed. nih.govtandfonline.com The reactivity of these donors can be tuned by the choice of protecting groups on the sugar, a concept known as the "armed-disarmed" strategy. acs.org

In the context of Gleditsia saponins, the oligosaccharide chains can be complex and branched. For many saponins from this genus, the C-3 position of the aglycone is attached to a β-D-xylopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl moiety. researchgate.net Synthesizing such a structure would require a carefully orchestrated series of stereoselective glycosylation reactions. tandfonline.com

Derivatization for Enhanced Analytical Performance

The analysis of triterpenoid (B12794562) saponins like this compound is often hampered by their physicochemical properties. nih.gov Many saponins lack strong chromophores, making them difficult to detect using standard High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detectors. nih.govresearchgate.net Furthermore, their high molecular weight and polarity make them unsuitable for direct analysis by Gas Chromatography (GC), while their ionization efficiency in mass spectrometry (MS) can be low. nih.govmdpi.com Chemical derivatization is a powerful technique used to overcome these limitations by modifying the analyte to improve its detectability. nih.gov

Pre-column Derivatization Techniques

Pre-column derivatization involves reacting the saponins with a labeling reagent before they are injected into the HPLC system. hebmu.edu.cn The primary goal is to attach a moiety with strong UV absorbance or fluorescence properties to the saponin molecule. nih.govhebmu.edu.cn This significantly enhances detection sensitivity, allowing for quantification at much lower concentrations. researchgate.net

For saponins possessing a carboxylic acid group, derivatization with reagents like 4-bromophenacyl bromide can introduce a chromophore that allows for detection at higher wavelengths, such as 254 nm. hebmu.edu.cnscielo.br Another approach involves derivatizing hydroxyl groups. For instance, benzoate (B1203000) derivatives of sapogenins have been analyzed by reversed-phase HPLC. nih.gov The acetylation of sarsasapogenin (B1680783) was performed to overcome detection problems and allow for quantification at 210 nm. academicjournals.org These techniques are essential for the accurate quantification of saponins in various matrices, including plant extracts and biological samples. nih.gov

Derivatization Reagents for HPLC Sensitivity (e.g., acid chlorides, rhodamines, isocyanates, sulfonic esters, amines)

A variety of derivatization reagents have been developed to target the functional groups commonly found in triterpenoids and their saponins, primarily hydroxyl and carboxylic acid groups. nih.gov The choice of reagent depends on the functional groups available on the analyte and the desired detection method (UV or fluorescence).

For carboxylic acid-containing saponins, esterification is a common strategy. Reagents like 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form fluorescent esters, which can lower the limit of detection by nearly 100-fold compared to underivatized HPLC-UV methods. researchgate.net For hydroxyl groups, reagents such as benzoyl chloride can be used to introduce a UV-active benzoyl chromophore. hebmu.edu.cn The table below summarizes common reagent types used for derivatizing triterpenoids.

Table 2: Common Derivatization Reagents for Enhanced HPLC Detection of Triterpenoids/Saponins

| Reagent Class | Example Reagent | Target Functional Group | Detection Principle | Reference |

|---|---|---|---|---|

| Diazomethanes | 9-Anthryldiazomethane (ADAM) | Carboxylic Acids | Fluorescence | researchgate.net |

| Acid Chlorides | Benzoyl Chloride | Hydroxyls, Amines | UV Absorbance | nih.govhebmu.edu.cn |

| Phenacyl Halides | 4-Bromophenacyl Bromide | Carboxylic Acids | UV Absorbance | hebmu.edu.cnscielo.br |

Derivatization for Mass Spectrometry-Based Detection (e.g., APLI-TOF-MS)

While techniques like Electrospray Ionization (ESI) can often analyze native saponins without derivatization, certain applications benefit from chemical modification to improve performance. acs.org For analysis via GC-MS, which is typically performed on the more volatile aglycones after hydrolysis of the saponin, derivatization is mandatory. mdpi.com The most common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). scielo.org.boscielo.org.bo This process reduces the polarity and increases the volatility of the sapogenins, making them amenable to GC separation and analysis. scielo.org.bo

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve ionization efficiency. nih.gov While ESI is effective, derivatization can enhance sensitivity and provide more structural information. acs.org Multi-stage tandem mass spectrometry (MSn) of underivatized saponins can provide information on the aglycone mass and the sequence of sugar chains. acs.orgslu.se

Time-of-Flight (TOF) mass analyzers, often coupled with LC systems (LC-TOF-MS), provide high-resolution and accurate mass measurements, which aids in the identification of unknown compounds and the confirmation of elemental compositions. researchgate.netrsc.org Although specific studies on Atmospheric Pressure Laser Ionization (APLI) for this compound were not found, APLI is a soft ionization technique suitable for nonpolar compounds that are challenging to ionize by ESI or APCI. Derivatization to reduce polarity could potentially make saponin aglycones more suitable for APLI-MS analysis. The combination of derivatization with high-resolution MS techniques like UHPLC-Q-TOF-MS allows for the sensitive and comprehensive profiling of saponins and other phytochemicals in complex extracts. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Class / Type |

|---|---|

| This compound | Triterpenoid Saponin |

| Gleditsioside C | Triterpenoid Saponin |

| Gleditsioside D | Triterpenoid Saponin |

| Patrinia-glycoside B-II | Triterpenoid Saponin |

| Oleanolic acid | Triterpenoid Aglycone |

| Diosgenin | Steroidal Aglycone |

| Sarsasapogenin | Steroidal Aglycone |

| L-Arabinose | Monosaccharide |

| L-Rhamnose | Monosaccharide |

| D-Xylose | Monosaccharide |

| D-Glucose | Monosaccharide |

| D-Galactose | Monosaccharide |

| Isopropylidene | Protecting Group |

| Acetyl group | Protecting Group |

| Benzoyl group | Protecting Group |

| Benzyl group | Protecting Group |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Protecting Group |

| tert-Butyldimethylsilyl (TBDMS) | Protecting Group |

| Trimethylsilyl (TMS) | Derivatization Group |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis Acid Catalyst |

| Boron trifluoride etherate (BF₃·Et₂O) | Lewis Acid Catalyst |

| N-Iodosuccinimide (NIS) | Glycosylation Promoter |

| 4-Bromophenacyl bromide | Derivatization Reagent |

| 9-Anthryldiazomethane (ADAM) | Derivatization Reagent |

| Benzoyl chloride | Derivatization Reagent |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation Reagent |

Analytical Methods for Detection and Quantification of Gleditsioside a

Advanced Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For a compound like Gleditsioside A, which is often present in intricate plant matrices, chromatographic separation is a critical first step before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of saponins (B1172615), including this compound. measurlabs.com When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and spectral analysis of the compound. The DAD scans a range of wavelengths, providing a UV-Vis spectrum for the eluting peak, which aids in peak identification and purity assessment. measurlabs.com

Research on the chemical composition of Gleditsia sinensis fruits has utilized HPLC-DAD for quantitative analysis. srce.hr In one such method, chromatographic separation was achieved on a C18 column, a common choice for reversed-phase chromatography. srce.hr The mobile phase, which carries the sample through the column, often consists of a gradient mixture of acetonitrile (B52724) and water. srce.hr For the analysis of related saponins, detection is typically set around 210 nm, a wavelength where these compounds exhibit UV absorbance. srce.hr The purity of reference standards, like this compound, used for quantification is also confirmed using HPLC-DAD by normalizing peak areas. srce.hr This validated method proves to be accurate and precise, making it suitable for the routine quality control of plant materials containing this compound. srce.hrchemisgroup.usmdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| System | Agilent 1200 with DAD | srce.hr |

| Column | Alltima C18 (4.6 x 250 mm, 5 µm) | srce.hr |

| Mobile Phase | Acetonitrile and Water Gradient | srce.hr |

| Detection Wavelength | 210 nm | srce.hr |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC delivers higher separation efficiency, increased resolution, and dramatically shorter analysis times. nih.govthermofisher.com This makes it particularly advantageous for analyzing complex samples, such as plant extracts, where a comprehensive chemical profile is desired. nih.gov The higher pressure capabilities of UHPLC systems allow for faster flow rates without sacrificing separation quality. chromatographyonline.com

UHPLC methods have been successfully applied to the metabolomics analysis of Gleditsia sinensis, allowing for the differentiation of various related herbal medicines. researchgate.net In such studies, UHPLC is often coupled with high-resolution mass spectrometry to identify a wide array of compounds, including saponins like this compound. researchgate.netrsc.org The enhanced sensitivity and speed of UHPLC make it an invaluable tool for large-scale comparative studies and for the precise quality control of herbal products. researchgate.netnih.gov

| Feature | HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | <2 µm | thermofisher.com |

| Analysis Time | Longer (e.g., >20 min) | Shorter (e.g., <15 min) | nih.govthermofisher.com |

| Resolution | Good | Higher | thermofisher.com |

| Solvent Consumption | Higher | Lower | nih.gov |

For analyzing this compound within highly complex biological or herbal matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. creative-proteomics.comphytolab.com This technique couples the powerful separation capabilities of liquid chromatography (either HPLC or UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.comrsc.org LC-MS/MS takes the analysis a step further than single-stage LC-MS by performing two stages of mass analysis. creative-proteomics.com This allows for the selective detection of a specific compound by monitoring a characteristic fragmentation pattern (a precursor-to-product ion transition), which significantly reduces background noise and improves quantification accuracy, especially for trace-level components. creative-proteomics.comlcms.cz

The technique is exceptionally well-suited for applications where precision and resistance to interference are critical. creative-proteomics.com The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high accuracy, making it a gold standard for quantitative analysis in complex samples. nih.govcreative-proteomics.com This makes it an ideal choice for pharmacokinetic studies, the analysis of herbal formulations, and metabolite identification, where this compound may be one of many components. creative-proteomics.comnih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Spectrometric Quantification Methods

Spectrometry is used as the detection method following chromatographic separation. The choice of spectrometric detector depends on the required sensitivity, specificity, and the nature of the analytical problem.

UV-Vis spectrophotometry is a widely used detection method for the quantification of this compound and other saponins. cabidigitallibrary.org Triterpenoid (B12794562) saponins often lack strong chromophores, which can make their detection by UV challenging; however, methods have been successfully developed. researchgate.net Quantification is often performed using HPLC or UHPLC systems equipped with a UV or DAD detector. researchgate.netresearchgate.net

Studies have reported the quantification of gleditsioside content using spectrophotometric methods. cabidigitallibrary.orgmdpi.com For instance, the maximum absorption wavelength for a methanol (B129727) extract from G. sinensis pods was found to be near 538 nm after a colorimetric reaction, allowing for quantification against a standard like echinocystic acid. mdpi.com In other HPLC-based methods, quantification is achieved by monitoring the UV absorbance at lower wavelengths, such as 203 nm, where the compounds exhibit some absorbance. researchgate.net The method's validity is established through parameters like linearity, precision, and accuracy, ensuring reliable quantification. researchgate.net

Mass Spectrometry (MS) is a highly sensitive and powerful analytical technique used to identify substances by measuring the mass-to-charge ratio of their ions. jeolusa.comnih.gov Its exceptional sensitivity makes it the premier technique for trace analysis, capable of detecting compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. mt.comwikipedia.org

In the context of this compound, MS is invaluable for metabolite profiling and identification. wuxiapptec.compharmaron.com Widely targeted metabolomics studies of Gleditsiae Spina using LC-MS have successfully identified hundreds of putative metabolites, including flavonoids, phenolic acids, and lipids, demonstrating the technique's power in comprehensively characterizing the chemical composition of a sample. nih.gov High-resolution mass spectrometry (HRMS) is particularly crucial for elucidating the structures of unknown metabolites by providing accurate mass measurements. wuxiapptec.compharmaron.com This capability is essential for studying the biotransformation of this compound and for discovering new, related compounds in complex biological systems. wuxiapptec.commetwarebio.com

| Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| HPLC-DAD | Routine Quantification, Quality Control | Robustness, Spectral Confirmation | measurlabs.comsrce.hr |

| UHPLC | High-Throughput Analysis, Complex Samples | Speed, Higher Resolution | nih.govthermofisher.com |

| LC-MS/MS | Trace Analysis, Quantification in Complex Matrices | High Specificity and Sensitivity | creative-proteomics.comphytolab.com |

| UV Detection | Standard Quantification post-LC | Simplicity, Cost-Effectiveness | researchgate.netmdpi.com |

| Mass Spectrometry (HRMS) | Metabolite Profiling, Structure Elucidation | Trace-level Detection, Accurate Mass | nih.govpharmaron.comnih.gov |

UV Detection for Quantification

Method Validation Parameters